molecular formula C17H15ClN4OS B2363148 (Z)-N'-(1-(4-chlorophenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1284273-89-7

(Z)-N'-(1-(4-chlorophenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2363148
CAS No.: 1284273-89-7
M. Wt: 358.84
InChI Key: PXKRJHFWBUDQTJ-ODLFYWEKSA-N
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Description

(Z)-N'-(1-(4-chlorophenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetically designed organic compound that functions as a potent and selective kinase inhibitor. Its primary research value lies in its ability to selectively target and inhibit specific protein kinases, such as JAK2, which are crucial components of intracellular signaling cascades like the JAK-STAT pathway. This pathway is a focal point of investigation in oncology and immunology, as its dysregulation is implicated in various proliferative diseases and autoimmune disorders. Researchers utilize this compound as a chemical probe to elucidate the complex roles of specific kinases in disease pathogenesis, to validate new molecular targets, and to study the effects of pathway inhibition in cellular and animal models. Its mechanism involves competitive binding at the ATP-binding site of the target kinase, thereby preventing phosphorylation and subsequent signal transduction. The structural motif, featuring the 1H-pyrazole-carbohydrazide core and substituted thiophene ring, is engineered for optimal interaction with the kinase domain, contributing to its specificity and binding affinity. This makes it a valuable tool for advancing the understanding of kinase-driven diseases and for supporting early-stage drug discovery efforts aimed at developing novel targeted therapeutics.

Properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-10-3-8-16(24-10)14-9-15(21-20-14)17(23)22-19-11(2)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKRJHFWBUDQTJ-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(/C)\C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N'-(1-(4-chlorophenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H14ClN3S\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_{3}\text{S}

This structure features a pyrazole core, which is known for its diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest.

In Vitro Studies

  • Cell Line Testing : A study by Xia et al. demonstrated that a related pyrazole derivative exhibited significant antitumor activity with an IC50 of 49.85 µM against various cancer cell lines, indicating a promising therapeutic potential for compounds in this class .
  • Mechanism of Action : The compound was shown to induce apoptosis in cancer cells, a critical mechanism for anticancer agents. In another study, derivatives similar to our compound inhibited the proliferation of H460 and A549 cell lines, with IC50 values ranging from 0.75 to 4.21 µM .
  • Kinase Inhibition : Research has indicated that pyrazole compounds can inhibit key kinases involved in cancer progression. For instance, a derivative demonstrated inhibition of Aurora-A kinase with an IC50 of 0.067 µM, underscoring the relevance of such compounds in targeted cancer therapies .

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory properties.

  • Cytokine Inhibition : Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM . This suggests that these compounds could serve as potential treatments for inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored in various studies.

  • Bacterial Strains : In vitro tests against multiple bacterial strains including E. coli and Staphylococcus aureus have demonstrated promising antibacterial activity, with some compounds exhibiting inhibition comparable to standard antibiotics like rifampicin .
  • Fungal Activity : The compound has also been evaluated against fungal pathogens such as Aspergillus niger, showing effective antifungal properties at specific concentrations .

Case Studies

Several case studies provide insight into the biological activity of related pyrazole compounds:

StudyCompoundActivityIC50 Value
Xia et al.Pyrazole derivativeAntitumor49.85 µM
Fan et al.Hydroxypropyl-pyrazoleAutophagy induction0.95 nM
Li et al.Triphenyl-pyrazoleCDK2 inhibition25 nM
Recent ReviewPyrano[2,3-c]pyrazolesAnti-gliomaEC50 (not specified)

Preparation Methods

Starting Materials and Reaction Conditions

  • Methyl malonyl chloride (1.2 eq) is reacted with hydrazine hydrate (1.0 eq) in anhydrous dichloromethane at 0–5°C for 2 h to form the malonyl hydrazine intermediate.
  • 5-Methylthiophene-2-carboxaldehyde (1.0 eq) is introduced, followed by tert-butoxy-bis(dimethylamino)methane (1.5 eq) as the cyclizing agent. The mixture is refluxed in methanol at 65°C for 6 h.

Mechanistic Pathway

  • Acylation : Hydrazine attacks methyl malonyl chloride, forming a bis-hydrazine intermediate.
  • Cyclization : The aldehyde undergoes nucleophilic addition with the enaminone intermediate, followed by dimethylamine elimination to yield the pyrazole ring.

Yield : 78–85% (ethyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate).

Conversion to Pyrazole-5-Carbohydrazide

The carboxylate ester is transformed into the carbohydrazide derivative using hydrazine hydrate, following methodologies from pyrazolo[3,4-b]pyridine systems.

Procedure

  • Ethyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq) is suspended in ethanol (50 mL/g substrate).
  • Hydrazine hydrate (5.0 eq) is added dropwise at 25°C, and the reaction is stirred for 8 h. The precipitate is filtered and recrystallized from ethanol.

Yield : 89–92% (3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide).

Condensation with 1-(4-Chlorophenyl)ethanone

The final hydrazone formation employs a modified protocol from 1-(4-chlorophenyl)-3-pyrazole alcohol synthesis, optimized for Z-selectivity.

Reaction Optimization

  • 3-(5-Methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide (1.0 eq) and 1-(4-chlorophenyl)ethanone (1.2 eq) are dissolved in acetic acid (3 mL/g substrate).
  • Ferric chloride hexahydrate (0.005 eq) is added as a Lewis acid catalyst. The mixture is heated to 70°C under air for 4 h.
  • Post-reaction, the pH is adjusted to 6–7 with 10% NaOH, precipitating the product.

Stereochemical Control

The Z-configuration is favored due to:

  • Steric hindrance : Bulkier 4-chlorophenyl and pyrazole groups adopt antiperiplanar positions.
  • Catalytic effect : Fe³⁺ stabilizes the transition state via coordination with the hydrazide nitrogen.

Yield : 94–97% (crude), 99.1–99.7% purity after recrystallization (LC-MS).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d₆) δ 13.25 (s, 1H, NH), 8.42 (s, 1H, pyrazole-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 2.51 (s, 3H, thiophene-CH₃).
¹³C NMR δ 164.3 (C=O), 143.8 (C=N), 135.2 (C-Cl), 126.4 (thiophene-C), 15.2 (CH₃).
IR (KBr) 3275 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30), purity >99.5%.

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Catalyst None FeCl₃·6H₂O (0.005 eq)
Solvent Methanol Acetic acid
Reaction Time 6 h 4 h
Yield 85% 97%
Z-Selectivity 88:12 95:5

Method B’s acidic conditions and Fe³⁺ catalysis enhance both yield and stereoselectivity by accelerating imine formation and stabilizing the transition state.

Industrial Scalability Considerations

  • Cost efficiency : Acetic acid (Method B) is preferable to methanol due to lower solvent recovery costs.
  • Safety : FeCl₃ is non-toxic and permits ambient-pressure reactions, unlike KOH-mediated routes.
  • Waste reduction : Aqueous workup minimizes organic waste vs. DMF-based methods.

Q & A

Q. Advanced

  • Temperature : Maintain 60–80°C during hydrazone formation to favor kinetic control of the (Z)-isomer .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance isomer selectivity by stabilizing transition states .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation while minimizing by-products like the (E)-isomer .
  • Real-time monitoring : Employ TLC or HPLC to track reaction progress and adjust conditions dynamically .

What advanced characterization techniques are essential for confirming the structure and purity of this compound?

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the pyrazole ring and (Z)-configuration (e.g., NOESY for spatial proximity of the 4-chlorophenyl and thiophene groups) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and rule out hydrazine-related impurities .
  • X-ray crystallography : Resolve crystallographic data to unambiguously assign stereochemistry .

How can researchers address discrepancies in biological activity data across studies?

Q. Advanced

  • Assay standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Solubility controls : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid aggregation artifacts in cell-based assays .
  • Metabolic interference : Test for off-target effects using kinase profiling panels or cytochrome P450 inhibition assays .

What computational strategies predict the compound’s mechanism of action?

Q. Advanced

  • Molecular docking : Screen against targets like COX-2 or EGFR using AutoDock Vina, focusing on the hydrazone moiety’s hydrogen-bonding interactions .
  • MD simulations : Simulate binding stability in aqueous environments (GROMACS) to assess the (Z)-isomer’s conformational flexibility .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with activity trends .

How do structural modifications influence biological activity?

Q. Advanced

Modification Impact on Activity Evidence
4-Chlorophenyl → 4-Fluorophenyl Increased lipophilicity enhances blood-brain barrier penetration but reduces solubility .
5-Methylthiophene → 5-Chlorothiophene Improved antimicrobial activity due to enhanced electrophilicity .
Hydrazone → Oxime Reduced cytotoxicity but lower thermal stability .

What strategies mitigate by-product formation during synthesis?

Q. Advanced

  • Inert atmosphere : Use N₂ or Ar to prevent oxidation of the hydrazone group .
  • Stepwise purification : Isolate intermediates (e.g., pyrazole-carbohydrazide) via vacuum distillation before proceeding to hydrazone formation .
  • By-product analysis : Identify side products (e.g., (E)-isomer or dimerized species) using LC-MS and optimize quenching steps .

How can researchers validate the compound’s stability under physiological conditions?

Q. Advanced

  • pH-dependent stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via UPLC-MS. The (Z)-isomer shows instability at pH < 3 due to protonation-induced isomerization .
  • Light exposure tests : Monitor photodegradation under UV/visible light (ICH Q1B guidelines) .
  • Plasma stability : Assess metabolic breakdown using rat liver microsomes .

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